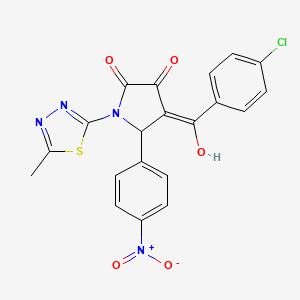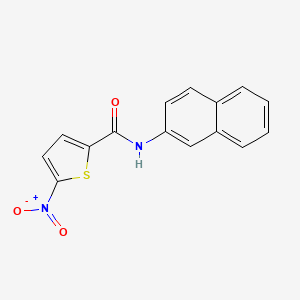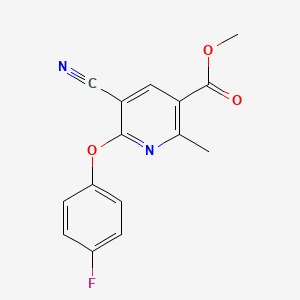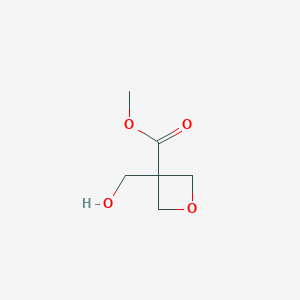
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a carboxylate ester group
作用機序
Target of Action
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Related compounds such as oxetanes are known to undergo polymerization via an active chain end mechanism (ace) or an activated monomer mechanism (amm) . These mechanisms involve the interaction of the compound with its targets, leading to changes in the molecular structure.
Biochemical Pathways
Oxetanes, which are structurally similar, are known to be involved in the synthesis of branched polyethers . This suggests that this compound may also influence similar biochemical pathways, leading to downstream effects on the synthesis of complex organic structures.
Result of Action
Related compounds such as oxetanes have been used in the synthesis of polymers , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect its stability . Moreover, the compound should be handled under inert gas (nitrogen or Argon) at 2-8°C . These factors should be considered when handling and using this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(hydroxymethyl)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the intramolecular etherification of a hydroxy ester precursor under acidic or basic conditions . Another approach involves the ring-closing metathesis of a diene precursor using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)oxetane-3-carboxylate
Reduction: Formation of 3-(hydroxymethyl)oxetane-3-methanol
Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used
科学的研究の応用
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar structure but lacks the carboxylate ester group.
3-Ethyl-3-hydroxymethyl oxetane: Similar structure with an ethyl group instead of a methyl group.
3,3-Dimethyloxetane: Similar structure with two methyl groups on the oxetane ring.
Uniqueness
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group on the oxetane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
特性
IUPAC Name |
methyl 3-(hydroxymethyl)oxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(8)6(2-7)3-10-4-6/h7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRLVZSKUIUNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
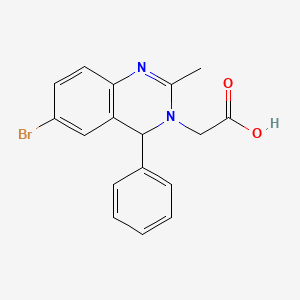
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
![1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2986332.png)
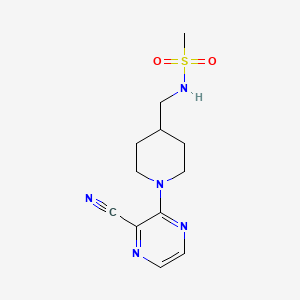
![N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2986335.png)
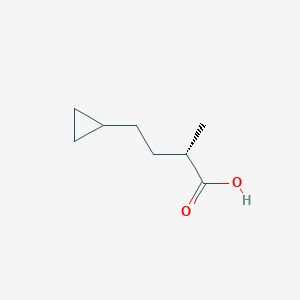
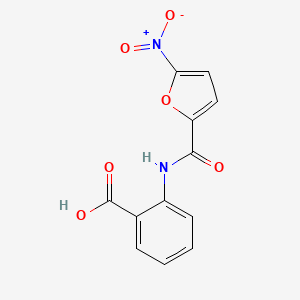
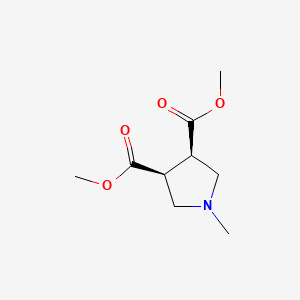
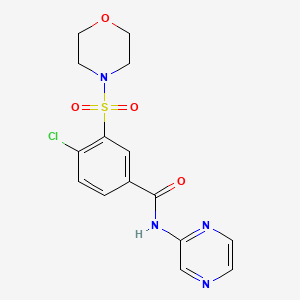
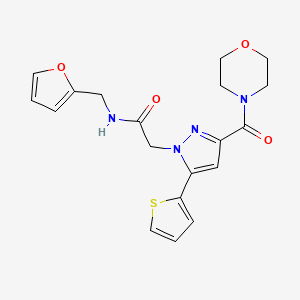
![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)
